molecular formula C19H16F3N3 B10925478 3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10925478
M. Wt: 343.3 g/mol
InChI Key: NSNZFBCAPWKEFN-UHFFFAOYSA-N
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Description

3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines

Preparation Methods

The synthesis of 3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves multiple steps, including the formation of the pyrazolo[3,4-b]pyridine core and the introduction of the cyclopropyl, phenyl, and trifluoromethyl groups. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5-aminopyrazoles with trifluoromethyl-β-diketones in glacial acetic acid can yield the desired pyrazolo[3,4-b]pyridine scaffold . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, while the pyrazolo[3,4-b]pyridine core contributes to its overall biological activity . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3,6-Dicyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H16F3N3

Molecular Weight

343.3 g/mol

IUPAC Name

3,6-dicyclopropyl-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C19H16F3N3/c20-19(21,22)14-10-15(11-6-7-11)23-18-16(14)17(12-8-9-12)24-25(18)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2

InChI Key

NSNZFBCAPWKEFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5

Origin of Product

United States

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